Triglycidyl isocyanurate

Powder Coatings Film Formation Cure Mechanism

Powder coating formulators face film thickness limits and pinhole defects with conventional HAA curatives. Triglycidyl isocyanurate (TGIC) is a triazine-based trifunctional epoxide that cures via a zero-volatile additive mechanism, eliminating pinhole formation and enabling defect-free single-coat films up to 10 mils (254 µm). • Enables low-temperature cure at 135°C, extending powder coating to heat-sensitive substrates (MDF, thermoplastics, pre-assembled electronics). • Acts as a chain-extending synergist in PA6/AlPi flame-retardant systems, achieving UL-94 V-0 at 1.6 mm with simultaneous enhancement of tensile, flexural, and impact strength. • Electronic-grade purity (low ionic contamination) available for PCB laminates and semiconductor encapsulants.

Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
CAS No. 2451-62-9
Cat. No. B058083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriglycidyl isocyanurate
CAS2451-62-9
Synonyms1,3,5-Triglycidyl isocyanurate;  1,3,5-Triglycidyl-s-triazine-2,4,6-trione;  1,3,5-Triglycidylhexahydro-1,3,5-triazine-2,4,6-trione;  1,3,5-Triglycidylisocyanuric acid;  1,3,5-Tris(2,3-epoxypropyl) isocyanurate;  1,3,5- Tris(oxiran-2-ylmethyl)-1,3,5-triaz
Molecular FormulaC12H15N3O6
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
InChIInChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2
InChIKeyOUPZKGBUJRBPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties
log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/
In water, 9-10.5 g/L at 25 °C, pH 5-8
In water, <1 mg/mL at 68 °F
Soluble in water
In acetone, 1 g/L at 20 °C
Solubility in water, g/100ml at 25Â °C: 0.9 (technical grade)
Water < 1 (mg/mL)
O.1 N HCl < 1 (mg/mL)
pH 4 buffer 2.5 - 5 (mg/mL)
pH 9 buffer < 1 (mg/mL)
0.1 N NaOH 1 - 2.5 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Triglycidyl Isocyanurate (TGIC, CAS 2451-62-9): Triazine-Based Trifunctional Epoxide for High-Performance Thermosets


Triglycidyl isocyanurate (TGIC), a white crystalline solid with the molecular formula C₁₂H₁₅N₃O₆ [1], is a heterocyclic triazine-based trifunctional epoxide compound [2]. It is primarily synthesized via the reaction of cyanuric acid with epichlorohydrin under alkaline conditions [3]. TGIC serves as a critical crosslinking agent for carboxyl-functionalized polyester and acrylic resins, enabling the formation of highly durable thermoset networks [4]. The compound exhibits a melting range of approximately 90–125°C and contains three reactive oxirane groups that undergo additive curing with carboxyl groups without releasing volatile byproducts [4].

TGIC (CAS 2451-62-9): Critical Performance Differentiation from Generic Epoxide Crosslinkers


Substitution of triglycidyl isocyanurate (TGIC) with other epoxide-based or alternative curing agents cannot be executed on a like-for-like basis due to fundamental differences in cure chemistry, thermal stability, and end-use performance. As a tri-functional epoxide based on a robust triazine heterocycle, TGIC cures with carboxylated resins via an additive mechanism that emits zero volatiles [1], a critical advantage over condensation-curing alternatives that release water and limit film thickness [2]. Furthermore, TGIC's triazine core confers inherently superior thermal and UV resistance compared to conventional bisphenol-based epoxides [1]. Direct substitution with alternatives such as β-hydroxyalkylamide (HAA) or terephthalate-based glycidyl esters results in measurable trade-offs in low-temperature cure capability, overbake resistance, and formulation latitude [2][3]. The following quantitative evidence establishes the precise performance boundaries that govern rational selection of TGIC versus its closest alternatives.

Quantitative Performance Benchmarks for Triglycidyl Isocyanurate (CAS 2451-62-9) Against Key Comparator Technologies


Zero-Volatile Additive Cure Enables >10 mil Film Builds Unattainable with HAA Systems

TGIC cures with carboxylated polyesters via an additive mechanism that releases no volatile byproducts [1]. In contrast, the primary TGIC-free alternative, β-hydroxyalkylamide (HAA), cures via a condensation reaction that evolves water [1]. This fundamental difference directly impacts maximum achievable film thickness before pinhole defects occur. TGIC-based powder coatings can be applied at film thicknesses up to 10 mils (254 μm) without defect formation, whereas HAA-based coatings are limited to approximately 4.0–5.0 mils (102–127 μm) due to water evolution during cure [1][2].

Powder Coatings Film Formation Cure Mechanism

TGIC Enables Cure at 275°F vs. HAA Minimum Cure Temperature of 335°F

TGIC-polyester powder coatings can be formulated to achieve full cure at temperatures as low as 275°F (135°C) [1]. In contrast, HAA-based polyester powders exhibit a low-temperature-curing threshold of approximately 335°F (168°C) and, in industrial practice, are typically cured at least 20°F (11°C) higher than this minimum [1]. This represents a minimum practical difference of approximately 60°F (33°C) in required cure temperature.

Low-Temperature Cure Energy Efficiency Thermoset Processing

TGIC Incorporation Enhances Mechanical Properties in Flame-Retardant Polyamide Composites: Tensile Strength Increase vs. AlPi-Only Baseline

The incorporation of TGIC as a chain-extending synergistic agent in polyamide 6/aluminum diethylphosphinate (PA6/AlPi) composites significantly improves mechanical performance [1]. The study demonstrated that PA6/AlPi/TGIC composites exhibited enhanced tensile strength, flexural strength, and Izod impact strength compared to PA6/AlPi composites with identical total flame-retardant loading (11 wt% total, AlPi:TGIC mass ratio of 97:3) [1].

Polymer Composites Mechanical Reinforcement Flame Retardancy

TGIC-Triazine Core Imparts Inherent UV Resistance; Weathering Performance Equivalent to HAA in Outdoor Durability

The triazine heterocyclic core of TGIC contributes inherent ultraviolet (UV) radiation resistance to cured thermoset networks [1]. Comparative evaluation of outdoor durability for standard durable polyester powder coatings indicates that both TGIC and HAA curing agents provide comparable weathering performance [1]. Standard durable polyester formulations withstand approximately 18 months of South Florida exposure before exhibiting visible degradation, while superdurable polyester formulations extend this service life to up to 5 years [1]. The choice of polyester resin backbone (terephthalate/isophthalate composition), rather than the curing agent, is the primary determinant of ultimate weathering resistance [1].

Weathering Resistance UV Stability Architectural Coatings

TGIC Enables High-Purity Electronic-Grade Applications via Catalyst-Free Synthesis Route

Recent patent literature discloses a catalyst-free preparation method for TGIC that avoids catalyst residue contamination and reduces the chlorine content of the final product [1]. This method reacts cyanuric acid with excess epichlorohydrin under water-free, catalyst-free conditions to form a condensation intermediate, followed by hydrogen chloride removal using anhydrous carbonate [1]. The resulting product meets electronic-grade purity requirements and addresses the high-salt, high-COD wastewater issues associated with conventional TGIC manufacturing [1].

Electronic Materials High Purity Synthesis Process

Differentiated Application Scenarios Where TGIC (CAS 2451-62-9) Provides Verifiable Advantages Over Alternatives


High-Film-Build Powder Coatings for Corrosion Protection (Heavy Equipment, Pipelines)

TGIC-based polyester powder coatings are uniquely suited for applications requiring single-coat dry film thicknesses exceeding 5 mils (127 μm) due to their zero-volatile additive cure mechanism [1]. HAA-based alternatives are unsuitable for film thicknesses above 4–5 mils due to pinhole formation from water evolution during cure [1]. TGIC enables defect-free films up to 10 mils (254 μm) [1][2], providing superior edge coverage and corrosion protection for heavy machinery, agricultural equipment, and pipeline coatings.

Low-Temperature Cure Powder Coatings for Heat-Sensitive Substrates

TGIC-polyester powder coatings can be formulated to cure at temperatures as low as 275°F (135°C), approximately 60–80°F (33–44°C) lower than the minimum practical cure temperature of HAA-based powders (≥335°F) [2]. This lower cure requirement enables the powder coating of heat-sensitive substrates such as medium-density fiberboard (MDF), certain engineering thermoplastics, and pre-assembled components containing electronic elements or soldered joints [2].

Flame-Retardant Engineering Thermoplastic Composites (UL-94 V-0 Electrical Enclosures)

TGIC functions as a chain-extending synergist in polyamide 6/aluminum diethylphosphinate (PA6/AlPi) flame-retardant systems, enabling UL-94 V-0 rating at 1.6 mm thickness with 11 wt% total loading (AlPi:TGIC mass ratio 97:3) [3]. Importantly, the TGIC-containing formulation simultaneously enhances tensile, flexural, and impact strength compared to AlPi-only composites at identical loading [3]. This dual functionality addresses the common trade-off between flame retardancy and mechanical integrity in electrical and electronic enclosures.

Electronic-Grade Epoxy Formulations (PCB, Semiconductor Packaging, Electrical Insulation)

Catalyst-free synthesis routes produce TGIC with electronic-grade purity and reduced ionic contamination [4]. This high-purity TGIC is essential for printed circuit board (PCB) laminates, semiconductor encapsulants, and electrical insulation varnishes where residual chloride ions and catalyst-derived metal contaminants can cause corrosion, electromigration, and premature device failure [4].

Technical Documentation Hub

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